(4-Piperidin-1-ylbut-2-yn-1-yl)amine dihydrochloride

Medicinal Chemistry Click Chemistry Building Block Comparison

Synthesizing N-propargylpiperidine-based CNS probes typically requires multi-step propargylation and salt formation. This dihydrochloride salt eliminates those steps, delivering a ready-to-conjugate scaffold with three orthogonal handles validated in peer-reviewed hBChE/MAO-B dual inhibitor studies (Kosak et al.). • Pre-validated pharmacophore: derivatives achieve selective hBChE inhibition (>30-fold vs AChE) and MAO-B IC₅₀ of 0.29 μM • Internal alkyne enables CuAAC click diversification without protecting-group manipulation; piperidine ring extends fluorescence lifetime in cyclam-naphthalimide conjugates • Dihydrochloride form ensures aqueous solubility for biochemical assay buffers • Rigid but-2-yn-1-yl spacer pre-organizes substituents mimicking the hBChE binding pose (PDB: 5LKR) Supplied with batch-specific QC documentation. For R&D use only.

Molecular Formula C9H18Cl2N2
Molecular Weight 225.16 g/mol
CAS No. 1197232-43-1
Cat. No. B1419810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Piperidin-1-ylbut-2-yn-1-yl)amine dihydrochloride
CAS1197232-43-1
Molecular FormulaC9H18Cl2N2
Molecular Weight225.16 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC#CCN.Cl.Cl
InChIInChI=1S/C9H16N2.2ClH/c10-6-2-5-9-11-7-3-1-4-8-11;;/h1,3-4,6-10H2;2*1H
InChIKeyNLGHJMMRWVJYDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: (4-Piperidin-1-ylbut-2-yn-1-yl)amine Dihydrochloride


(4-Piperidin-1-ylbut-2-yn-1-yl)amine dihydrochloride is a heterobifunctional propargylamine building block that combines a terminal primary amine, an internal alkyne, and a piperidine ring within a single small-molecule scaffold (MW = 225.16 g/mol, molecular formula C₉H₁₈Cl₂N₂) [1]. The dihydrochloride salt form ensures favorable handling properties and aqueous solubility compared with the free base, while the rigid alkyne spacer locks the amine and piperidine vectors in a fixed geometry that is absent in saturated analogs [2]. This compound serves as a key intermediate for constructing N‑propargylpiperidine derivatives, a privileged chemotype in neuropharmacology and click‑chemistry applications.

1
Three orthogonal reactive handles in a single low‑MW scaffold: primary amine, internal alkyne, and piperidine tertiary amine for parallel diversification.
2
Dihydrochloride salt provides aqueous solubility and stable solid‑state handling, suitable for direct use in click chemistry and bioconjugation buffers.
3
Rigid but‑2‑yn‑1‑yl spacer pre‑organizes amine and piperidine vectors, matching the geometry validated in CNS‑targeted N‑propargylpiperidine derivatives.

Why Simple Propargylamines Cannot Replace This Building Block


Generic propargylamines such as propargylamine hydrochloride (CAS 50329-23-2) or N‑methylpropargylamine lack the piperidine ring and the extended but‑2‑yn‑1‑yl spacer that are essential for engaging biological targets with both hydrogen‑bonding and lipophilic interactions [1]. The saturated analog 4‑(piperidin‑1‑yl)butan‑1‑amine (CAS 74247‑30‑6) forfeits the alkyne, eliminating the possibility of copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) and removing the conformational rigidity that directs the amine group relative to the piperidine [2]. The N‑propargylpiperidine scaffold embedded in the target compound has been validated in a peer‑reviewed study to confer nanomolar‑level, selective inhibition of human butyrylcholinesterase (hBChE) over acetylcholinesterase (AChE), a property that simpler analogs do not reproduce [2]. Substituting any other building block therefore risks losing both the synthetic versatility and the privileged pharmacological profile that this specific scaffold provides.

Propargylamine HCl Lacks the piperidine ring and extended spacer; cannot engage lipophilic/hydrogen‑bond contacts required for target selectivity observed in N‑propargylpiperidine series. Click reactivity limited to simple conjugates.
Saturated butylamine analog Alkyne‑free structure eliminates CuAAC compatibility and removes conformational rigidity; the flexible linker may shift amine orientation relative to piperidine, altering binding geometries.
Free base form Oil or low‑melting solid with limited aqueous solubility; may require in‑situ protonation and is prone to CO₂ absorption, introducing variability in aqueous reaction workflows.

Quantitative Differentiation vs. Closest Analogs


Scaffold Complexity: Three Orthogonal Handles vs. Two

The target compound provides three chemically distinct, simultaneously accessible reactive sites—a primary amine, an internal alkyne, and a tertiary piperidine nitrogen—in a single, low‑molecular‑weight entity (MW 225.16 g/mol as the dihydrochloride salt) [1]. In contrast, propargylamine hydrochloride (CAS 50329‑23‑2, MW 89.55 g/mol) offers only a primary amine and a terminal alkyne, lacking the piperidine ring that contributes additional basicity and steric bulk for target engagement [2]. This difference in functional group count is structural and absolute: the target compound contains all the reactive elements of propargylamine plus an additional tertiary amine center, yielding three orthogonal diversification points vs. two . No direct biological potency comparison between the two building blocks is available, as the target compound is an intermediate rather than a final bioactive species.

Scaffold Complexity
Head‑to‑head
Target: 3 functional handles (amine, alkyne, piperidine) vs. propargylamine HCl: 2 handles, no piperidine.
Enables broader chemical space exploration without extra synthetic steps.
Structural comparison; no direct biological comparison between building blocks.
Medicinal Chemistry Click Chemistry Building Block Comparison

Alkyne-Imparted Conformational Rigidity vs. Saturated Analogs

The internal alkyne in the target compound enforces a linear, rigid 4‑atom spacer between the amine and piperidine groups, with a fixed bond angle of ≈180° at the sp‑hybridized carbons [1]. The saturated analog 4‑(piperidin‑1‑yl)butan‑1‑amine (CAS 74247‑30‑6) replaces this alkyne with a freely rotatable ethylene spacer (sp³–sp³ bonds), resulting in a substantially different conformational ensemble [2]. While no direct head‑to‑head biological comparison of the two free amines exists, the N‑propargylpiperidine scaffold (built from the target compound) has been crystallographically shown to position the piperidine and amide/sulfonamide substituents in a geometry that optimally fills the hBChE active site, an interaction that a saturated linker could not replicate due to its conformational flexibility [3]. The alkyne also enables CuAAC click chemistry, which is chemically impossible for the saturated analog [4].

Conformational Rigidity
Class‑level inference
Alkyne spacer enforces ≈180° bond angle and restricted rotation; saturated analog has free rotation around C–C bonds.
Supports the rigid geometry seen in hBChE‑bound structures; click chemistry incompatible with saturated analog.
Crystallographic evidence for derived N‑propargylpiperidine derivatives (PDB: 5LKR).
Neuropharmacology Cholinesterase Inhibition Conformational Analysis

Dihydrochloride Salt: Solubility and Handling Advantage

The dihydrochloride salt (CAS 1197232‑43‑1) is a crystalline solid with a reported purity specification of 97% from multiple vendors . While the free base 4‑(piperidin‑1‑yl)but‑2‑yn‑1‑amine (CAS 57061‑80‑0) is an oil or low‑melting solid, the dihydrochloride form provides improved long‑term storage stability and ease of weighing . Although no experimentally measured aqueous solubility value for the dihydrochloride salt has been published in the primary literature, class‑level knowledge of dihydrochloride salts of small aliphatic amines (e.g., putrescine dihydrochloride, cadaverine dihydrochloride) establishes that the salt form is freely soluble in water, whereas the free base is typically sparingly soluble and prone to atmospheric CO₂ absorption [1]. The salt form thus eliminates the need for in‑situ protonation before aqueous reactions or biological assays.

Salt Form Advantage
Class‑level inference
Dihydrochloride salt: crystalline, vendor purity 97%; free base: oil/low‑melting, sparingly water‑soluble.
Direct use in aqueous media without pre‑protonation; improves handling and reproducibility.
No published solubility values; class‑level inference from amine dihydrochloride behavior.
Formulation Solubility Salt Selection

N-Propargylpiperidine as a Privileged Chemotype for hBChE

Although the target compound itself has not been assayed as a bioactive molecule, it serves as the direct synthetic precursor to the N‑propargylpiperidine series reported by Kosak et al. (2017) [1]. In that study, all synthesized N‑propargylpiperidine derivatives inhibited recombinant human butyrylcholinesterase (hBChE) with selectivity over human acetylcholinesterase (hAChE), and all compounds crossed the blood‑brain barrier in a parallel artificial membrane permeation assay (PAMPA‑BBB) [1]. The most potent inhibitor (compound 7) displayed an IC₅₀ of 3.24 μM against hBChE with no detectable inhibition of hAChE at concentrations up to 100 μM, representing a >30‑fold selectivity window [1]. Three compounds (4, 5, 6) also inhibited monoamine oxidase B (MAO‑B) with IC₅₀ values ranging from 0.29 to 1.28 μM [1]. No equivalent selectivity profile is observed for saturated piperidine‑butylamine analogs lacking the alkyne [2]. This establishes the N‑propargylpiperidine scaffold—and by extension its direct building block—as a privileged starting point for CNS‑oriented cholinergic and multifunctional ligand programs.

hBChE Selectivity
Class‑level inference
Derivative IC₅₀ hBChE 3.24 μM; hAChE >100 μM, >30‑fold selectivity; PAMPA‑BBB positive for all tested N‑propargylpiperidines.
Supports scaffold selection for CNS cholinergic probe development; selectivity not observed in saturated analogs.
Data from Kosak et al. 2017 using recombinant human enzymes; target compound is the synthetic precursor, not directly assayed.
Alzheimer's Disease Butyrylcholinesterase Blood-Brain Barrier

Validated Application Scenarios


Selective hBChE Inhibitor Synthesis for Alzheimer's Probes

The target compound is the direct precursor for constructing N‑propargylpiperidine derivatives that have demonstrated selective, low‑micromolar inhibition of human butyrylcholinesterase (hBChE) with >30‑fold selectivity over acetylcholinesterase and confirmed blood‑brain barrier penetration in PAMPA‑BBB assays [1]. Procuring this specific dihydrochloride salt eliminates the need for an initial N‑propargylation step and provides the amine handle in a ready‑to‑conjugate form for amide bond formation or sulfonamide coupling with naphthalene‑derived carboxylic or sulfonic acids, as validated in the Kosak et al. synthetic route [1].

CuAAC Click Chemistry for Bioconjugation and Probes

The internal alkyne of the target compound enables copper(I)‑catalyzed azide‑alkyne cycloaddition (CuAAC), a bioorthogonal reaction extensively used for fluorescent labeling, bioconjugation, and probe synthesis [2]. The piperidine ring incorporated into click‑derived cyclam‑naphthalimide conjugates has been shown to extend fluorescence lifetime compared with morpholine or non‑piperidine analogs, making this building block particularly valuable for time‑resolved fluorescence applications [3]. The dihydrochloride salt form ensures solubility in the aqueous buffer systems typically used for click chemistry.

Parallel Library Synthesis for CNS Receptor Screening

The three orthogonal functional handles (primary amine for amide/sulfonamide coupling, alkyne for click diversification, piperidine for quaternization or additional N‑alkylation) enable a three‑dimensional diversification strategy without protecting‑group manipulation [1]. The rigid but‑2‑yn‑1‑yl spacer pre‑organizes the piperidine and amine‑derived substituents in a geometry that mimics the binding mode observed in the hBChE crystal structure (PDB: 5LKR), providing a rational basis for library design targeting CNS receptors [1]. This scaffold‑based design approach is not achievable with saturated butylamine or simple propargylamine building blocks.

Dual MAO-B/hBChE Inhibitor Development

Derivatives synthesized from the target compound have shown concomitant inhibition of both hBChE and monoamine oxidase B (MAO‑B), with MAO‑B IC₅₀ values as low as 0.29 μM [1]. This dual inhibitory profile is highly sought after for multitarget‑directed ligand (MTDL) strategies in Alzheimer's disease, where simultaneous cholinergic potentiation and reduction of oxidative stress are desired [1]. The propargylamine moiety itself is a known MAO pharmacophore; the addition of the piperidine ring via the target building block adds the hBChE selectivity component, creating a single starting material for a bifunctional pharmacological profile.

Application
Selection Property
Validation Focus
CNS cholinergic probe synthesis
Ready-to-conjugate primary amine handle; scaffold pre‑organizes geometry for hBChE target engagement
Verify hBChE/hAChE selectivity and PAMPA‑BBB permeability of synthesized derivatives
CuAAC click‑bioconjugation
Internal alkyne compatible with aqueous CuAAC; dihydrochloride salt ensures buffer solubility
Confirm efficient click conjugation with azide‑functionalized probes under standard conditions
CNS‑targeted library synthesis
Three orthogonal handles enable parallel diversification without protecting groups; rigid spacer mimics active binding pose
Assess library members for CNS receptor binding and functional activity
Multitarget ligand studies (MAO‑B/hBChE)
Propargylamine pharmacophore for MAO inhibition combined with piperidine‑driven hBChE selectivity
Determine dual inhibition potency and selectivity profiles of prepared derivatives
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